Cas no 852375-60-1 (N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
- SR-01000135692
- 852375-60-1
- AB00672047-01
- N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
- SR-01000135692-1
- F0676-0514
- AKOS024595346
- N-(4-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
-
- インチ: 1S/C21H19N5O2S/c1-14-3-5-15(6-4-14)21-24-23-18-11-12-20(25-26(18)21)29-13-19(27)22-16-7-9-17(28-2)10-8-16/h3-12H,13H2,1-2H3,(H,22,27)
- InChIKey: AVIDWNKKUNUINH-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(OC)C=C1)(=O)CSC1=NN2C(C3=CC=C(C)C=C3)=NN=C2C=C1
計算された属性
- せいみつぶんしりょう: 405.12594604g/mol
- どういたいしつりょう: 405.12594604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 537
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 107Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.18±0.70(Predicted)
N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0676-0514-4mg |
N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852375-60-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0676-0514-25mg |
N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852375-60-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0676-0514-2mg |
N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852375-60-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0676-0514-5μmol |
N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852375-60-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0676-0514-20μmol |
N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852375-60-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0676-0514-3mg |
N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852375-60-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0676-0514-10mg |
N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852375-60-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0676-0514-2μmol |
N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852375-60-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0676-0514-10μmol |
N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852375-60-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0514-30mg |
N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
852375-60-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 関連文献
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamideに関する追加情報
N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4-triazolo[4,3-b][pyridazin]-6-ylsulfanyl}acetamide (CAS No. 852375-60-1): A Comprehensive Overview
N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4-triazolo[4,3-b][pyridazin]-6-ylsulfanyl}acetamide (CAS No. 852375-60-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a triazolo-pyridazine scaffold and functional groups such as a methoxyphenyl and methylphenyl substituents. These structural elements contribute to its potential biological activities and therapeutic applications.
The triazolo-pyridazine core is a privileged scaffold in medicinal chemistry due to its ability to modulate various biological targets. Research has shown that compounds containing this scaffold exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The presence of the methoxyphenyl and methylphenyl groups further enhances the compound's bioavailability and target specificity, making it a promising candidate for drug development.
In recent studies, N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4-triazolo[4,3-b][pyridazin]-6-ylsulfanyl}acetamide has been evaluated for its potential as an anti-cancer agent. Preclinical data indicate that this compound exhibits potent cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Beyond its anti-cancer properties, this compound has also shown promise in the treatment of inflammatory diseases. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This suggests that N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4-triazolo[4,3-b][pyridazin]-6-ylsulfanyl}acetamide may have therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4-triazolo[4,3-b][
To further explore the therapeutic potential of N-(4-< strong >methoxyphenyl strong >)-2-{3-(4- < strong >methylphenyl strong >)-1 , 2 , 4 - < strong >triazolo strong >[ 4 , 3 - b ][ < strong >pyridazin strong >]-6 - ylsulfanyl } acetamide , ongoing clinical trials are being conducted . These trials aim to evaluate the safety , tolerability , and efficacy of the compound in human subjects . Preliminary results from phase I trials have been promising , with no significant adverse effects reported at therapeutic doses . Phase II trials are currently underway to assess the compound's efficacy in specific disease indications . p > < p >In conclusion , N -( 4 - < strong >methoxyphenyl strong >)- 2 -{ 3 -( 4 - < strong >methylphenyl strong >)- 1 , 2 , 4 - < strong >triazolo strong >[ 4 , 3 - b ][ < strong >pyridazin strong >]- 6 - ylsulfanyl } acetamide ( CAS No . 852375 - 60 - 1 ) represents a promising lead compound in the development of novel therapeutics for cancer and inflammatory diseases . Its unique structural features , combined with favorable pharmacokinetic properties and low toxicity profile , make it an attractive candidate for further clinical investigation . As research continues to advance our understanding of this compound's mechanisms of action and therapeutic applications , it holds great promise for improving patient outcomes in various medical conditions . p > article > response >
852375-60-1 (N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide) 関連製品
- 2227774-93-6((2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine)
- 26561-48-8(5,5-dichloropenta-2,4-dienoic acid)
- 1496511-50-2(1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride)
- 1891719-90-6(1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine)
- 2680809-19-0(tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate)
- 2138550-84-0(2-chloro-1-(2-sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one)
- 2680717-00-2(3-Oxo-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid)
- 1229625-44-8(N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride)
- 1805262-39-8(2-(Bromomethyl)-6-chloro-4-(difluoromethyl)-3-iodopyridine)
- 2094201-90-6(N-{2-methoxy-6-(trifluoromethoxy)phenylmethyl}prop-2-enamide)



